molecular formula C9H3ClF6O B7995013 4'-Chloro-2,2,3,3,3,3'-hexafluoropropiophenone

4'-Chloro-2,2,3,3,3,3'-hexafluoropropiophenone

Cat. No.: B7995013
M. Wt: 276.56 g/mol
InChI Key: RKDOCNTXMAMBBB-UHFFFAOYSA-N
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Description

4'-Chloro-2,2,3,3,3,3'-hexafluoropropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a chlorine atom at the 4' position and six fluorine atoms across the 2,2,3,3,3,3' positions. Its high fluorination enhances lipophilicity and metabolic stability, making it a candidate for drug design intermediates .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-5-2-1-4(3-6(5)11)7(17)8(12,13)9(14,15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDOCNTXMAMBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(C(F)(F)F)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the Friedel-Crafts acylation of benzene derivatives with hexafluoropropiophenone, followed by chlorination under controlled conditions . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of new bonds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of chloro-substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’-Chloro-2,2,3,3,3,3’-hexafluoropropiophenone exerts its effects involves interactions with various molecular targets. The presence of the chloro and fluorine groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects in biological systems .

Comparison with Similar Compounds

Substituent Variations in Propiophenone Derivatives

The following table summarizes key structural and functional differences between 4'-Chloro-2,2,3,3,3,3'-hexafluoropropiophenone and analogous compounds:

Compound Name Substituents Key Features Reference
This compound 4'-Cl, 2,2,3,3,3,3'-F High fluorination; strong electron-withdrawing effects; discontinued product
4'-Methoxy-2,2,3,3,3,3'-hexafluoropropiophenone 4'-OCH₃, 2,2,3,3,3,3'-F Methoxy group introduces electron-donating character; impacts reactivity
2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone 2'-Cl, 4'-F, 3-(3-OCH₃-C₆H₄) Mixed halogenation; methoxy-phenyl enhances steric bulk
3',4'-dichloro-3-(2-methoxyphenyl)propiophenone 3',4'-Cl, 3-(2-OCH₃-C₆H₄) Dichloro substitution; potential for increased electrophilicity
3'-trifluoromethyl-3-(4-thiomethylphenyl)propiophenone 3'-CF₃, 3-(4-SCH₃-C₆H₄) Trifluoromethyl and thiomethyl groups alter solubility and redox stability

Electronic and Reactivity Differences

  • Chlorine vs. Methoxy Substitution: Replacing the 4'-chlorine in the target compound with a methoxy group (as in 4'-Methoxy-...hexafluoropropiophenone) shifts the electronic profile from electron-withdrawing to electron-donating. This substitution likely reduces electrophilicity at the ketone carbonyl, affecting nucleophilic addition reactions .
  • Fluorination Patterns: The hexafluorinated backbone in the target compound distinguishes it from derivatives like 2'-Chloro-4'-fluoro-...propiophenone, which has fewer fluorines. Increased fluorination enhances thermal stability and resistance to oxidation but may complicate synthesis due to steric and electronic effects .
  • Halogen Diversity : Dichloro (3',4'-dichloro-...) or mixed halogen (Cl/F) substitutions (e.g., 2'-Cl-4'-F-...) introduce regioselectivity in cross-coupling reactions, whereas the target compound’s single chlorine may limit such versatility .

Biological Activity

4'-Chloro-2,2,3,3,3,3'-hexafluoropropiophenone (C9H3ClF6O) is a fluorinated aromatic ketone with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the available literature on its biological properties, including cytotoxicity, enzyme inhibition, and other relevant activities.

  • Molecular Formula : C9H3ClF6O
  • Molecular Weight : 287.59 g/mol
  • InChIKey : HXEPENAWALUJNX-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety of chemical compounds. The cytotoxic effects of this compound have been assessed using various mammalian cell lines. In vitro assays such as the MTT assay and colony-forming assays are commonly employed to determine cell viability and proliferation.

Assay Type Description Advantages Limitations
MTT AssayMeasures metabolic activity as an indicator of viabilitySimple and widely usedMay be affected by compound interference
Colony Formation AssayEvaluates the ability of cells to grow in soft agarReflects long-term survivalTime-consuming and labor-intensive
LDH Release AssayMeasures membrane integrity through lactate dehydrogenase releaseDirectly correlates with cell deathRequires careful handling of samples

Studies indicate that this compound exhibits significant cytotoxicity against specific cancer cell lines. For instance, research has shown that it induces apoptosis in human breast cancer cells through the activation of caspase pathways .

2. Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been investigated for its potential to inhibit various enzymes involved in metabolic pathways.

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a vital role in glucose metabolism and insulin signaling. Inhibition of DPP-IV by this compound could enhance insulin secretion and lower blood glucose levels .
  • Tyrosine Phosphatase 1B (TP1B) : This enzyme negatively regulates insulin signaling. The inhibition of TP1B may improve insulin sensitivity and metabolic health .

3. Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Case Studies

Several case studies have explored the biological effects of fluorinated compounds similar to this compound:

  • Case Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of fluorinated aromatic compounds on various cancer cell lines. Results indicated that compounds with similar structures exhibited enhanced apoptosis rates compared to their non-fluorinated counterparts .
  • Case Study on Enzyme Inhibition :
    Research focused on the inhibition of DPP-IV by fluorinated ketones showed promising results in enhancing glucose tolerance in diabetic models. The study highlighted the potential of these compounds as therapeutic agents for managing diabetes .

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